molecular formula C8H17NO B1373779 (1-Aminocycloheptyl)methanol CAS No. 814254-62-1

(1-Aminocycloheptyl)methanol

Cat. No. B1373779
M. Wt: 143.23 g/mol
InChI Key: YCUBUBCODJSBIC-UHFFFAOYSA-N
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Description

“(1-Aminocycloheptyl)methanol” is a chemical compound with the CAS Number: 814254-62-1. It has a molecular weight of 143.23 and its IUPAC name is (1-aminocycloheptyl)methanol . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “(1-Aminocycloheptyl)methanol” is represented by the InChI code: 1S/C8H17NO/c9-8(7-10)5-3-1-2-4-6-8/h10H,1-7,9H2 . This indicates that the compound consists of 8 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

“(1-Aminocycloheptyl)methanol” is a solid at room temperature .

Scientific Research Applications

Methanol in Lipid Dynamics

Methanol, used as a solubilizing agent in studying transmembrane proteins/peptides, significantly impacts lipid dynamics. It accelerates the transfer and flip-flop kinetics in lipid bilayers, influencing the structure-function relationship of bilayer composition. This has implications for studies on biomembranes and proteolipids (Nguyen et al., 2019).

Catalytic Applications

Methanol serves as both a hydrogen source and a C1 synthon in chemical synthesis and energy technologies. It is used in selective N-methylation of amines and transfer hydrogenation of nitroarenes, highlighting its importance in organic synthesis (Sarki et al., 2021).

Synthesis of Cyclodepsipeptides

Methanol is utilized in the synthesis of cyclodepsipeptides incorporating sugar amino acids. The process involves a three-component reaction followed by acid-mediated macrocyclization, demonstrating methanol's role in the synthesis of complex organic compounds (Bughin et al., 2007).

Electrochemical Applications

Methanol is employed in electrochemical devices for the separation and detection of compounds. It is used in the electro-oxidation of primary alcohols and the analysis of various substances, indicating its utility in electrochemical analyses (Santos et al., 2017).

Vibrational Corrections in Liquids

Studies on methanol have provided insights into the vibrational corrections to static and dynamic hyperpolarizabilities in liquids. This contributes to our understanding of the reaction field model in chemistry (Norman et al., 1998).

Methanol in Organic Synthesis

Methanol is used in the homogeneous catalyzed dehydrogenation process to convert amines into formamides, demonstrating its role in organic synthesis and catalysis (Ortega et al., 2013).

Methanol's Role in Renewable Chemical Feedstock

Methanol's potential as a renewable chemical feedstock is explored in the synthesis of higher alcohols and other compounds, showcasing its application in sustainable chemistry (Moran et al., 2011).

Future Directions

While specific future directions for “(1-Aminocycloheptyl)methanol” are not available, the methanol industry as a whole is expected to grow and decarbonize . Methanol’s versatility in use secures its future, and reinvestment in conventional methanol is necessary to support demand growth long term .

properties

IUPAC Name

(1-aminocycloheptyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-8(7-10)5-3-1-2-4-6-8/h10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUBUBCODJSBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Aminocycloheptyl)methanol

CAS RN

814254-62-1
Record name (1-Aminocycloheptyl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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